(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Chiral Chemistry
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.gov Its non-planar, puckered conformation allows for a precise three-dimensional arrangement of substituents, which is crucial for achieving high levels of stereocontrol in chemical reactions. nih.gov This structural feature makes pyrrolidine derivatives highly effective as chiral auxiliaries, catalysts, and ligands in a wide array of asymmetric transformations. The inherent chirality of many readily available starting materials, such as proline, further enhances the utility of this scaffold in the synthesis of enantiomerically pure compounds.
Overview of Chiral Amines as Indispensable Building Blocks and Ligands
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Their basic nitrogen atom can serve as a handle for further functionalization or as a coordinating atom in metal-catalyzed reactions. When incorporated into a ligand, the stereochemistry of a chiral amine can profoundly influence the outcome of a catalytic cycle, enabling the selective formation of one enantiomer over the other. This has led to the development of a vast library of chiral amine-based ligands for asymmetric catalysis, which have become essential tools for the efficient construction of complex chiral molecules.
Positioning of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine within Advanced Synthetic Methodologies
Within the family of chiral pyrrolidines, this compound stands out as a compound with significant potential in advanced synthetic methodologies. Its structure combines the stereochemical information of the (R)-configured pyrrolidine ring with the coordinating and functional properties of a secondary methylamino group and a sterically demanding benzyl (B1604629) group on the nitrogen atom. This unique combination of features makes it a promising candidate for use as a chiral ligand in asymmetric metal catalysis or as an organocatalyst.
While detailed research specifically documenting the extensive applications of this compound is still emerging in peer-reviewed literature, its structural similarity to other well-established chiral pyrrolidine-based catalysts and ligands suggests its potential utility in a range of asymmetric transformations. The synthesis of related chiral 3-aminopyrrolidine (B1265635) derivatives has been reported, often involving multi-step sequences starting from chiral precursors. For instance, the synthesis of a key intermediate for a fluoroquinolone antibiotic, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, highlights the importance of such chiral pyrrolidine moieties. nih.govacs.org The stereoselective synthesis of this related compound was achieved in 10 steps, with key transformations including a catalytic asymmetric hydrogenation and an SN2 substitution reaction with methylamine (B109427). nih.govacs.org Another example is the practical and efficient diastereoselective synthesis of (3R,1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine, another important chiral building block. niscpr.res.in
The development of synthetic routes to compounds like this compound is of considerable interest, as they can serve as valuable tools for the synthesis of enantiomerically enriched molecules. The presence of both a secondary and a tertiary amine within the molecule offers multiple sites for interaction and catalysis, potentially leading to novel reactivity and selectivity in asymmetric synthesis.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H20Cl2N2 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
1-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H |
InChI Key |
NAVVMBPTIXZIKU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Elucidation of Synthetic Methodologies for 3r Benzyl 3 Methylamino Pyrrolidine and Its Analogues
Established Synthetic Pathways to the (3R)-Configuration of the Pyrrolidine (B122466) Ring
Enantioselective Approaches
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org Common auxiliaries include those derived from amino acids (like Evans oxazolidinones) and natural products like pseudoephedrine. nih.govnih.gov
A plausible synthetic route to (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine using a chiral auxiliary could involve the asymmetric conjugate addition to a chiral bicyclic lactam. acs.org This strategy establishes the crucial C3 stereocenter early in the synthesis. For instance, a chiral lactam, acting as an α,β-unsaturated carbonyl equivalent, can undergo a highly diastereoselective Michael addition of a nitrogen-containing nucleophile.
The general sequence for such a synthesis is outlined below:
Coupling: An achiral precursor is covalently bonded to the chiral auxiliary.
Diastereoselective Reaction: The chiral auxiliary directs the formation of a new stereocenter. For pyrrolidine synthesis, this could be a conjugate addition or an alkylation reaction. nih.govacs.org
Cyclization: The intermediate is then cyclized to form the pyrrolidine ring.
Auxiliary Cleavage: The chiral auxiliary is removed from the molecule to yield the enantiomerically enriched product.
While a specific documented synthesis of this compound using this exact method is not detailed in the reviewed literature, the principles are well-established for creating chiral 3-aminopyrrolidines. acs.org The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Asymmetric Aldol (B89426) Reactions, Alkylations | Forms chiral enolates that react with high facial selectivity. nih.gov |
| Pseudoephedrine | Asymmetric Alkylation of Carboxylic Acids | Forms a chiral amide enolate, directing alkylation from the less hindered face. nih.gov |
| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder, Alkylations, Conjugate Additions | Provides excellent stereocontrol due to its rigid bicyclic structure. nih.gov |
Multi-Step Conversions from Readily Available Chiral Pool Precursors
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids and carbohydrates, which serve as excellent starting materials for asymmetric synthesis.
Synthesis from Chiral Amino Acids (e.g., Serine)
D-Serine, the (R)-enantiomer of the amino acid serine, is a logical chiral precursor for synthesizing (3R)-pyrrolidine derivatives due to its inherent stereochemistry. A synthetic pathway can be designed to convert the functional groups of D-serine into the pyrrolidine ring structure.
One potential strategy involves converting D-serine into a suitable acyclic precursor that can undergo intramolecular cyclization. This could proceed through the following key steps:
Protection and Reduction: The carboxylic acid of D-serine is protected (e.g., as an ester) and then reduced to a primary alcohol. The amino group is also suitably protected (e.g., with Boc or Fmoc).
Conversion to an Aldehyde: The primary alcohol is oxidized to an aldehyde.
Chain Extension and Amination: The aldehyde undergoes a chain extension reaction (e.g., a Wittig reaction) to introduce the remaining carbon atoms of the pyrrolidine backbone. This is followed by the introduction of the second nitrogen atom, for instance, via reductive amination of a ketone intermediate.
Cyclization: The resulting amino alcohol or a derivative thereof undergoes an intramolecular cyclization to form the pyrrolidine ring.
Final Modifications: The N-benzyl and N-methyl groups are introduced, and protecting groups are removed.
A related approach reported in the literature involves the α-alkylation of a sulfone derived from serine, followed by diastereoselective formation of the pyrrolidine cycle. researchgate.net
Routes from Glyceraldehyde Derivatives
(R)-Glyceraldehyde, readily available from D-mannitol, is another valuable chiral pool starting material. nih.gov Its stereocenters can be effectively transferred to the final pyrrolidine product. A key strategy involves the diastereoselective allylation of a chiral imine derived from (R)-glyceraldehyde acetonide, followed by a ring-closing sequence. nih.gov
A representative synthesis is outlined below:
Imine Formation: (R)-Glyceraldehyde acetonide is condensed with benzylamine (B48309) to form the corresponding chiral imine.
Diastereoselective Allylation: The imine is reacted with a nucleophile like allylmagnesium bromide. The existing stereocenter in the glyceraldehyde moiety directs the stereoselective addition, creating a new chiral center in the resulting homoallylic amine. nih.gov
Intramolecular Cyclization: The homoallylic amine is subjected to a sequential hydrozirconation/iodination reaction. This process facilitates an intramolecular cyclization to form the 2-substituted pyrrolidine ring with high enantiomeric purity. nih.gov
Functional Group Manipulation: The substituent at the C2 position (derived from the glyceraldehyde backbone) is then chemically modified, and the amine at C3 is introduced and methylated to yield the final target compound.
Key Transformations in the Synthesis of the Target Pyrrolidine
Regardless of the initial strategy, certain key transformations are frequently employed to construct and functionalize the pyrrolidine ring.
Reductive Amination Strategies
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis. researchgate.net It typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This transformation is particularly crucial for the final step in the synthesis of this compound.
The most direct application of this strategy would be the reaction of (R)-1-Benzyl-3-pyrrolidone with methylamine (B109427).
Reaction: (R)-1-Benzyl-3-pyrrolidone + CH₃NH₂ → this compound
Reducing Agents: A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective and mild, tolerating a wide range of functional groups. Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. researchgate.net
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or CH₂Cl₂, room temp. | Mild, high chemoselectivity, non-toxic byproducts. | Moisture sensitive, relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH control (3-6) | Effective for iminium ions, stable in protic solvents. | Highly toxic (releases HCN in strong acid). |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C or PtO₂, pressure | Clean (water is the only byproduct), scalable. | May reduce other functional groups (e.g., benzyl (B1604629) group). |
Intramolecular Cyclization Reactions
The formation of the pyrrolidine ring itself is often accomplished via an intramolecular cyclization reaction. nih.gov This involves an acyclic precursor containing functionalities that can react with each other to form the five-membered ring.
One effective method is the intramolecular addition of a nitrogen nucleophile to an electrophilic carbon. For example, an N-benzyl protected amino alcohol can be converted into a leaving group (e.g., a tosylate or mesylate) at the hydroxyl position, which is then displaced by the internal amine to close the ring.
Another powerful approach involves the intramolecular addition of a radical to a double bond. For instance, 3-aminopyrrolidines can be prepared by the SmI₂-promoted cyclization of neutral α-aminoalkyl radicals, which are generated from N-(α-benzotriazolyl)alkenylamines. researchgate.netlookchem.com This method allows for the construction of functionalized pyrrolidines that can be further elaborated. The choice of N-protecting groups is crucial as it allows for selective manipulation of different sites on the resulting molecule.
Nucleophilic Substitution Reactions (e.g., SN2 for Configuration Inversion)
The stereoselective synthesis of chiral pyrrolidines, such as this compound, frequently relies on nucleophilic substitution reactions to establish key stereocenters. The SN2 (bimolecular nucleophilic substitution) mechanism is particularly valuable in this context due to its characteristic inversion of configuration at the electrophilic carbon center. This allows for the conversion of a readily available chiral precursor into its opposite enantiomer, providing a powerful tool for accessing specific stereoisomers.
A common strategy involves the use of a chiral alcohol precursor, which is converted into a derivative with a good leaving group, such as a mesylate or tosylate. This activation step does not affect the stereochemistry of the chiral center. The subsequent displacement of this leaving group by a nucleophile proceeds via an SN2 pathway, resulting in a product with the inverted configuration.
For instance, in the synthesis of a chiral N-methylaminoethyl pyrrolidine analogue, a (3S, 1'R)-configured alcohol was used as the starting point. niscpr.res.in The hydroxyl group was first activated by reaction with methanesulfonyl chloride in the presence of triethylamine (B128534) to form the corresponding mesylate. niscpr.res.in This intermediate, which retains the original stereochemistry, was then subjected to "inverse amination." niscpr.res.in In this key step, a nitrogen nucleophile attacks the carbon bearing the mesylate group, displacing it from the backside and leading to a product with the inverted (3R, 1'S) configuration. niscpr.res.in This stereochemical inversion is a hallmark of the SN2 mechanism and is crucial for achieving the desired product stereochemistry. The efficiency of this particular transformation was high, with the methanesulfonylation step proceeding in a 95% yield. niscpr.res.in
Intramolecular SN2' reactions, a variation of the SN2 mechanism, have also been developed for the asymmetric synthesis of functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity. researchgate.netnih.gov These reactions feature the construction of stereochemically rich pyrrolidine rings in a single operation, guided by the influence of a single chiral center within the substrate. researchgate.netnih.gov
| Starting Material (Configuration) | Activation Reagent | Leaving Group | Nucleophile | Product (Configuration) | Yield | Reference |
|---|---|---|---|---|---|---|
| (3S, 1'R)-1-benzyl-3-[(1'-hydroxy)ethyl]-pyrrolidine | Methanesulfonyl chloride / Et3N | Mesylate (-OMs) | Amine (inverse amination) | (3R, 1'S)-1-benzyl-3-[(1'-amino)ethyl]-pyrrolidine derivative | 95% (for mesylation step) | niscpr.res.in |
Alkylation and Benzylation Procedures
The synthesis of this compound requires the specific introduction of both a benzyl group at the N-1 position of the pyrrolidine ring and a methyl group on the 3-amino substituent. These transformations are typically achieved through well-established alkylation and benzylation methodologies, with reductive amination being a particularly prominent and versatile strategy. wikipedia.org
Benzylation: The N-benzyl group is commonly installed via reductive amination of a precursor amine with benzaldehyde. organic-chemistry.org This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the condensation of the amine and benzaldehyde, which is then reduced in situ to the corresponding secondary amine. wikipedia.orgharvard.edu Various reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a mild and highly selective option that is tolerant of many functional groups. harvard.edu Alternatively, N-benzylation can be accomplished through direct alkylation using a benzyl halide, such as benzyl bromide, often in the presence of a base to neutralize the hydrogen halide byproduct.
N-Methylation: The introduction of the methyl group onto the 3-amino function is also frequently accomplished via reductive amination, typically using formaldehyde (B43269) as the C1 source. organic-chemistry.orgsemanticscholar.org The reaction proceeds similarly to benzylation, where the primary amine reacts with formaldehyde to form an intermediate that is subsequently reduced. A copper-catalyzed protocol using formic acid as the C1 source and phenylsilane (B129415) as the reductant has been shown to provide methylamines in good to excellent yields under mild conditions. organic-chemistry.org The classic Eschweiler-Clarke reaction is another related method specifically for methylating primary or secondary amines using an excess of formic acid and formaldehyde. wikipedia.org
These alkylation procedures are fundamental in assembling the final structure of the target compound and its analogues. The choice of method often depends on the specific substrate, functional group tolerance, and desired reaction conditions.
| Transformation | Substrate | Reagents | Reducing Agent / Catalyst | Method | Reference |
|---|---|---|---|---|---|
| N-Benzylation | 3-Aminopyrrolidine (B1265635) derivative | Benzaldehyde | Sodium triacetoxyborohydride (STAB) | Reductive Amination | harvard.edu |
| N-Benzylation | 3-Aminopyrrolidine derivative | Benzyl bromide | Base (e.g., K2CO3) | Direct Alkylation | N/A |
| N-Methylation | Primary/Secondary Amine | Formaldehyde, Formic Acid | N/A (Formic acid is reductant) | Eschweiler-Clarke | wikipedia.org |
| N-Methylation | Primary/Secondary Amine | Formic Acid, Phenylsilane | Copper catalyst | Reductive Amination | organic-chemistry.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficient synthesis of a specific enantiomer like this compound requires careful optimization of reaction conditions to maximize both chemical yield and stereochemical purity. Key areas for optimization include streamlining synthetic routes to reduce the number of steps and refining procedures such as diastereomeric resolution to enhance separation efficiency.
In syntheses involving the separation of enantiomers via diastereomeric salts, the crystallization conditions are a critical parameter to optimize. The outcome can be highly dependent on whether the process is under kinetic or thermodynamic control. gavinpublishers.com For instance, in the resolution of (1-methyl-2-phenyl)-ethylamine using tartaric acid, it was observed that the desired diastereomeric salt crystallized much faster than its counterpart. gavinpublishers.com Rapid filtration of the crystals (within an hour) under kinetic control resulted in high enantiomeric purity (ee) and a yield of around 90%. gavinpublishers.com In contrast, allowing the crystallization to proceed overnight to reach thermodynamic equilibrium resulted in a high chemical yield (97%) but very low enantiomeric purity (44% ee). gavinpublishers.com This demonstrates that parameters such as crystallization time and temperature must be precisely controlled to achieve optimal purity and yield.
Furthermore, the development of biocatalytic methods using engineered enzymes represents a significant advancement in process optimization for producing chiral amines. nih.govdovepress.com These enzymatic routes can offer high efficiency and stereoselectivity under mild and sustainable conditions, often surpassing traditional chemical methods. nih.gov Combining state-of-the-art enzyme engineering with process development is crucial for establishing scalable and economical synthetic routes. dovepress.com
| Parameter Varied | Condition | Observed Outcome | Control Type | Reference |
|---|---|---|---|---|
| Crystallization Time | Quick Filtration (< 1 hour) | Yield: ~90%, Enantiomeric Purity: ~90% ee | Kinetic | gavinpublishers.com |
| Overnight (~12 hours) | Yield: 97%, Enantiomeric Purity: 44% ee | Thermodynamic | gavinpublishers.com |
Stereochemical Control and Chiral Purity Assessment of 3r Benzyl 3 Methylamino Pyrrolidine
Analysis of Enantiomeric Excess (ee) and Diastereomeric Excess (de) in Synthetic Processes
In stereoselective synthesis, the primary measures of success are enantiomeric excess (ee) and diastereomeric excess (de). Enantiomeric excess quantifies the purity of a sample with respect to its enantiomers, while diastereomeric excess measures the purity relative to its diastereomers. High ee and de values are critical, particularly in pharmaceutical applications where the undesired stereoisomer may be inactive or cause adverse effects.
Various synthetic approaches to chiral pyrrolidines employ strategies to maximize stereoselectivity. nih.gov One effective method is the diastereoselective hydrogenation of a prochiral precursor using a chiral catalyst. For instance, the synthesis of a related compound, (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine, utilized a ruthenium-BINAP complex as the catalyst. niscpr.res.in The hydrogenation of 3-acetyl-1-benzyl-2-pyrrolidinone in the presence of this catalyst yielded the corresponding hydroxyethyl (B10761427) derivative with varying degrees of stereoselectivity depending on the reaction conditions. niscpr.res.in Analysis by High-Performance Liquid Chromatography (HPLC) is a common technique to determine the optical yield and diastereomeric selectivity. niscpr.res.in
Another powerful strategy for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between azomethine ylides and chiral dipolarophiles. acs.org These reactions can generate multiple stereogenic centers simultaneously. acs.org The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group, can effectively control the facial selectivity of the cycloaddition, leading to high diastereoselectivity in the resulting pyrrolidine (B122466) products. acs.orgua.es The diastereomeric ratio of the products is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or HPLC.
The table below summarizes representative data from stereoselective syntheses of chiral pyrrolidine derivatives, illustrating the high levels of purity that can be achieved.
| Precursor Compound | Reaction Type | Chiral Influence | Solvent | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|---|---|
| 3-acetyl-1-benzylpyrrolidinone | Diastereoselective Hydrogenation | Ru-(R)-p-tolyl-BINAP complex | CH₂Cl₂ | 83% | 98% | niscpr.res.in |
| (3S, 1ʹR)-1-benzyl-3-[(1ʹ-hydroxy)ethyl]-2-pyrrolidinone | Recrystallization | N/A | Toluene | 99% | 99% | niscpr.res.in |
| Chiral N-tert-Butanesulfinylazadiene | [3+2] Cycloaddition | (S)-sulfinyl group | CH₂Cl₂ | Not reported | Good to excellent | acs.org |
Methods for Chiral Resolution of Racemic Intermediates
When a stereoselective synthesis is not feasible or provides insufficient purity, chiral resolution is employed to separate a racemic mixture of a key intermediate into its constituent enantiomers. wikipedia.org This process is essential for obtaining the single, desired stereoisomer.
A prevalent and historically significant method is diastereomeric salt formation . wikipedia.org This technique involves reacting the racemic amine intermediate with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This solubility difference allows for their separation by fractional crystallization. wikipedia.org Common chiral resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. wikipedia.org
Enzymatic kinetic resolution offers a highly selective alternative under mild reaction conditions. rsc.org This method utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of a racemic substrate much faster than the other. For a racemic amine, a lipase (B570770) can catalyze the acylation of one enantiomer, leaving the other unreacted. google.com The resulting acylated amine (an amide) can then be separated from the unreacted amine enantiomer by standard techniques like chromatography or crystallization. google.com For example, Candida antarctica lipase is frequently used for the selective acylation of amines. google.com A key advantage of biocatalytic methods is their high enantioselectivity; however, a drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. rsc.orgrsc.org
More advanced techniques like chiral column chromatography are also used, where the racemic mixture is passed through a stationary phase that is itself chiral. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. nih.gov
Strategies for Maintaining Stereochemical Integrity During Functionalization
Once the desired chiral center in a pyrrolidine intermediate is established, it is crucial to maintain its stereochemical integrity throughout any subsequent functionalization steps. Undesired epimerization (inversion of a stereocenter) or racemization (formation of a 50:50 mixture of enantiomers) can compromise the chiral purity of the final product.
The stability of a chiral center is highly dependent on the reaction conditions. The α-carbon to a carbonyl group is particularly susceptible to epimerization under basic conditions due to the formation of a planar enolate intermediate. Similarly, the chiral center at C3 of the pyrrolidine ring can be at risk if adjacent to an activating group. For instance, treatment of certain pyrrolidine derivatives with strong bases has been shown to cause epimerization. nih.govresearchgate.net Therefore, a primary strategy is to avoid harsh conditions, particularly strong bases and high temperatures, whenever possible.
When a reaction must be performed that could threaten a stereocenter, several strategies can be employed:
Use of Protecting Groups: Protecting reactive functional groups can prevent side reactions that might lead to racemization. peptide.com For example, in peptide synthesis involving proline (a pyrrolidine derivative), specific protecting groups on the nitrogen atom can influence the stability of the adjacent chiral center. nih.gov
Choice of Reagents: The selection of reagents is critical. In coupling reactions, the use of additives like HOBt (Hydroxybenzotriazole) or its analogs can suppress racemization by minimizing the lifetime of highly reactive, racemization-prone intermediates. peptide.commdpi.com
Conformational Locking: Introducing structural elements that restrict the conformational flexibility of the pyrrolidine ring can enhance its stereochemical stability. For example, strategic fluorination of the pyrrolidine ring can induce stereoelectronic effects that stabilize a specific conformation and increase the energy barrier to inversion. beilstein-journals.org
In some syntheses, reactions are specifically chosen for their ability to proceed with retention or a predictable inversion of configuration, ensuring that the stereochemical outcome is controlled rather than lost. mdpi.com
Determination of Absolute Configuration in Pyrrolidine Derivatives
Unambiguously determining the absolute configuration—the actual three-dimensional arrangement of atoms—of a chiral molecule is the final and definitive step in stereochemical characterization. purechemistry.org
X-ray Crystallography is considered the gold standard for determining absolute configuration. purechemistry.orgsoton.ac.uk This technique involves analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound. The resulting electron density map provides the precise spatial coordinates of each atom in the molecule, allowing for the direct assignment of the R/S configuration. purechemistry.org However, this method is contingent upon the ability to grow a suitable crystal of the compound or a derivative. soton.ac.uk
Chiroptical Spectroscopy methods are powerful alternatives that can often be performed on samples in solution. mdpi.com These techniques measure the differential interaction of the chiral molecule with polarized light.
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (such as Density Functional Theory, DFT) for a known configuration (e.g., the R-isomer), the absolute configuration of the sample can be unambiguously assigned. nih.gov VCD has become a reliable alternative to X-ray crystallography, especially for oils or non-crystalline solids. nih.govnih.gov
Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized light in the ultraviolet-visible region. It is particularly useful for molecules containing chromophores. purechemistry.org
NMR Spectroscopy can also be used to determine absolute configuration, typically by preparing diastereomeric derivatives. By reacting the chiral pyrrolidine with a chiral derivatizing agent (a chiral auxiliary), a pair of diastereomers is formed. These diastereomers will exhibit distinct signals in the NMR spectrum, and by comparing these spectra to known standards or using advanced NMR techniques like the Mosher's method, the absolute configuration can be deduced. purechemistry.org
Finally, the absolute configuration can sometimes be inferred through chemical correlation , where the synthesized compound is related via a series of stereochemically well-understood reactions to a compound whose absolute configuration is already known.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy : This technique would be used to identify the number and type of hydrogen atoms in the molecule. For (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine, one would expect to see distinct signals for the aromatic protons of the benzyl (B1604629) group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic (PhCH₂) protons, signals for the pyrrolidine (B122466) ring protons, and a singlet for the N-methyl (N-CH₃) group. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to map the structure.
¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing information on the carbon skeleton. A ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the N-methyl carbon.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive structural assignments. COSY reveals ¹H-¹H coupling correlations, confirming which protons are adjacent in the structure. HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. Such techniques are invaluable for differentiating between isomers and confirming the complex structure of the pyrrolidine ring.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The molecular formula for this compound is C₁₂H₁₈N₂, corresponding to a monoisotopic mass of approximately 190.15 Da. chemimpex.comchemimpex.com High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high precision.
When subjected to ionization (e.g., Electron Ionization - EI), the molecule would fragment in a predictable manner. Key expected fragments would include:
A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), formed by the cleavage of the bond between the benzyl group and the pyrrolidine nitrogen.
The molecular ion peak (M⁺) at m/z 190.
Other fragments resulting from the cleavage of the pyrrolidine ring.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly useful for monitoring reactions that synthesize or utilize this compound, allowing researchers to track the consumption of reactants and the formation of products in real-time. nih.gov However, a detailed, experimentally verified fragmentation table for this specific compound is not available in the public domain.
X-ray Crystallography for Definitive Stereochemical Assignment and Conformational Analysis
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed 3D model of the electron density can be generated, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.
For this compound, an X-ray crystal structure would definitively confirm the (R) configuration at the chiral center (C3) of the pyrrolidine ring. It would also provide invaluable insight into the molecule's preferred solid-state conformation, including the orientation of the benzyl and methylamino groups relative to the pyrrolidine ring. Despite the power of this technique, no publicly accessible crystal structure data for this compound has been found.
Optical Rotation and Chiroptical Spectroscopy in Stereochemical Studies
Chiral molecules have the ability to rotate the plane of plane-polarized light. This property, known as optical activity, is measured using a polarimeter, and the result is reported as the specific rotation ([α]). The direction of rotation (dextrorotatory, "+", or levorotatory, "-") and its magnitude are characteristic physical properties of a specific enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration).
While the specific optical rotation for the (3R)-(-) enantiomer is not directly cited in many sources, data for its mirror image, (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine, is available. The reported specific rotation for the (S)-enantiomer is in the range of +2.8° to +3.2° (c=10 in Ethanol). chemimpex.com By definition, enantiomers have equal and opposite optical rotations. Therefore, the specific rotation for this compound can be confidently inferred to be in the range of -2.8° to -3.2°.
| Compound | CAS Number | Specific Rotation [α]D²⁰ | Conditions |
| (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine | 169749-99-9 | +2.8° to +3.2° | c=10 in Ethanol |
| (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine | 144043-17-4 | -2.8° to -3.2° (inferred) | c=10 in Ethanol |
This data is critical for confirming the enantiomeric identity of the compound and for assessing its enantiomeric purity. Other chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, could provide further information about the stereochemical features of the molecule, particularly in relation to its conformation in solution.
Derivatization and Structural Modification of the 3r Benzyl 3 Methylamino Pyrrolidine Scaffold
Modifications at the Pyrrolidine (B122466) Nitrogen
The pyrrolidine nitrogen of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine is a secondary amine, making it amenable to a variety of chemical transformations. A common initial step in modifying this position is the removal of the N-benzyl group. This debenzylation is typically achieved through catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. The resulting free secondary amine, (3R)-3-(Methylamino)pyrrolidine, serves as a versatile intermediate for further functionalization.
Once the benzyl (B1604629) group is removed, the pyrrolidine nitrogen can be modified through several key reactions:
N-Alkylation: The secondary amine can be alkylated using various alkyl halides or by reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of alkyl and substituted alkyl groups, influencing the lipophilicity and steric properties of the molecule.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) leads to the formation of amides. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic nature of the nitrogen atom.
N-Arylation: The pyrrolidine nitrogen can be arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This introduces aromatic or heteroaromatic rings, which can participate in π-stacking interactions and provide vectors for further functionalization.
Functionalization of the Methylamino Group
The exocyclic methylamino group at the C3 position of the pyrrolidine ring is a secondary amine that offers another key site for derivatization. This group can be selectively functionalized, often after protecting the more reactive pyrrolidine nitrogen, to introduce a variety of substituents that can interact with specific binding pockets of a biological target.
Common functionalizations of the methylamino group include:
Acylation: Similar to the pyrrolidine nitrogen, the methylamino group can be acylated to form amides. For instance, benzamide (B126) derivatives of 1-benzyl-3-aminopyrrolidine have been synthesized, highlighting the feasibility of this transformation. This introduces a planar amide bond and the potential for hydrogen bonding interactions.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is a well-established bioisostere for amides and can act as a strong hydrogen bond acceptor.
Urea and Thiourea Formation: The methylamino group can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These moieties are known to be excellent hydrogen bond donors and acceptors and are frequently incorporated into pharmacologically active molecules to enhance target binding.
The ability to selectively modify the methylamino group provides a powerful tool for fine-tuning the pharmacological profile of the this compound scaffold.
Introduction of Additional Chiral Centers or Functional Handles
The introduction of new stereocenters or functional groups onto the this compound scaffold can significantly increase its structural complexity and potential for specific molecular recognition. This can be achieved by modifying the pyrrolidine ring or the substituents at the nitrogen atoms.
One notable example is the synthesis of (3R,1'S)-3-[(1'-N-methylamino)ethyl]pyrrolidine. niscpr.res.in In this derivative, a new chiral center is introduced on the ethyl group attached to the exocyclic nitrogen. This transformation demonstrates the feasibility of elaborating the side chain to create more complex structures with defined stereochemistry.
Another important strategy involves the stereoselective synthesis of molecules where the pyrrolidine ring itself is a substituent on a larger chiral molecule. For example, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile has been reported as a key intermediate for a fluoroquinolone antibiotic. nih.govresearchgate.net This approach highlights how the (3R)-pyrrolidin-3-yl)methylamino moiety can be incorporated into larger, more complex structures while controlling the stereochemistry at a newly formed chiral center.
These strategies allow for the exploration of a much larger chemical space and the development of molecules with highly specific three-dimensional arrangements for optimal target engagement.
Regioselective and Stereoselective Functionalization Strategies
The presence of two distinct nitrogen atoms and a chiral center in this compound necessitates the use of regioselective and stereoselective synthetic methods to achieve specific derivatization.
Regioselectivity is crucial when modifying one of the two nitrogen atoms in the presence of the other. The pyrrolidine nitrogen is generally more nucleophilic than the exocyclic methylamino group. This inherent difference in reactivity can be exploited to achieve selective functionalization under carefully controlled conditions. Alternatively, protecting group strategies can be employed. For example, the pyrrolidine nitrogen can be protected with a group like tert-butoxycarbonyl (Boc) to direct reactions to the methylamino group, and vice versa.
Stereoselectivity is paramount when introducing new chiral centers. The existing stereocenter at the C3 position of the pyrrolidine ring can influence the stereochemical outcome of reactions at adjacent positions through diastereoselective control. For instance, the hydrogenation of a 3-acetyl-1-benzyl-2-pyrrolidinone precursor to introduce a chiral hydroxyethyl (B10761427) group has been shown to proceed with high diastereoselectivity when using a chiral catalyst. niscpr.res.in Furthermore, asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines, demonstrating the ability to construct multiple stereogenic centers in a single step with high control. nih.gov
The development of such selective strategies is essential for the efficient and predictable synthesis of complex and stereochemically defined derivatives of the this compound scaffold.
Generation of Complex Multicyclic Pyrrolidine Derivatives
The this compound scaffold can serve as a starting point for the construction of more complex, multicyclic systems. These rigidified structures can have improved binding affinities and selectivities for their biological targets due to a reduction in conformational flexibility.
One common approach to building fused ring systems is through intramolecular cyclization reactions. For example, by introducing appropriate functional groups on the pyrrolidine ring or its substituents, subsequent ring-closing reactions can lead to the formation of bicyclic or polycyclic structures.
Another powerful method for constructing pyrrolidine-containing polycyclic compounds is through cycloaddition reactions. mdpi.com For instance, the pyrrolidine ring can be constructed as part of a larger polycyclic framework via [3+2] cycloaddition reactions involving glycine-based precursors. While not starting directly from the pre-formed this compound, these methods highlight the versatility of the pyrrolidine motif in the synthesis of complex multicyclic systems.
The generation of such complex derivatives from the this compound scaffold opens up avenues for the development of novel chemical entities with unique three-dimensional architectures and potentially enhanced pharmacological properties.
Applications of 3r Benzyl 3 Methylamino Pyrrolidine in Asymmetric Catalysis and Organic Synthesis
Role as a Chiral Building Block in the Construction of Complex Molecular Architectures
The inherent chirality and functional groups of (3R)-(-)-benzyl-3-(methylamino)pyrrolidine make it an ideal starting material for the synthesis of a wide array of complex molecules. Its pyrrolidine (B122466) core is a common motif in many biologically active compounds, and the presence of a benzyl (B1604629) protecting group and a methylamino substituent provides handles for further chemical transformations.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Substituted Pyrrolidines and Piperidines)
The pyrrolidine scaffold of this compound serves as a foundational element in the synthesis of more complex nitrogen-containing heterocycles. Methods for the synthesis of 3-substituted pyrrolidines often involve the 1,3-dipolar cycloaddition of azomethine ylides with activated alkenes. osi.lv While direct use of this compound as the azomethine ylide precursor is not explicitly detailed in all literature, its structural motif is central to this class of reactions. The chiral center at the 3-position of the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions, leading to the formation of highly functionalized and stereochemically defined pyrrolidine derivatives.
Furthermore, chiral pyrrolidines are valuable precursors for the synthesis of substituted piperidines, another critical heterocyclic motif in medicinal chemistry. nih.gov Synthetic strategies often involve ring-expansion reactions or multi-step sequences that transform the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring. The stereochemistry of the starting pyrrolidine can be transferred to the resulting piperidine, providing access to enantiomerically enriched piperidine derivatives that are otherwise challenging to synthesize.
| Starting Material | Reaction Type | Product | Significance |
| Chiral Pyrrolidine Derivative | 1,3-Dipolar Cycloaddition | Substituted Pyrrolidine | Access to functionalized pyrrolidines with stereocontrol. osi.lv |
| Chiral Pyrrolidine Derivative | Ring Expansion | Substituted Piperidine | Enantioselective synthesis of complex piperidines. nih.gov |
Precursor for Advanced Pharmaceutical Intermediates
Chiral building blocks are essential for the synthesis of modern pharmaceuticals, as the biological activity of a drug is often dependent on its stereochemistry. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). pharmanoble.com Its structure is incorporated into more complex molecules that exhibit a wide range of biological activities. The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs. nih.gov
The synthesis of these advanced pharmaceutical intermediates often involves the modification of the functional groups on the this compound core. The secondary amine can be acylated, alkylated, or used in coupling reactions to introduce new substituents. The benzyl group can be removed under hydrogenolysis conditions to reveal a free secondary amine, which can then be further functionalized. These transformations allow for the systematic exploration of the chemical space around the pyrrolidine core, leading to the discovery of new drug candidates with improved efficacy and pharmacokinetic properties.
Intermediate in the Synthesis of Quinolone and Fluoroquinolone Frameworks
Quinolone and fluoroquinolone antibiotics are a critical class of antibacterial agents that have seen widespread clinical use. nih.gov A common structural feature of many of these antibiotics is a substituted amino-pyrrolidinyl moiety at the C-7 position of the quinolone ring system. This substituent plays a crucial role in the antibacterial activity and spectrum of these drugs.
This compound serves as a precursor for the synthesis of the 3-aminopyrrolidinyl side chain of these antibiotics. The synthesis typically involves the debenzylation of the pyrrolidine nitrogen, followed by coupling with the fluoroquinolone core. The stereochemistry at the 3-position of the pyrrolidine ring can have a significant impact on the biological activity of the final antibiotic. The use of enantiomerically pure building blocks like this compound is therefore crucial for the synthesis of stereochemically defined and potent fluoroquinolone antibiotics. nih.govglobethesis.com
| Fluoroquinolone Core | Chiral Side Chain Precursor | Coupling Reaction | Final Product Class |
| 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative | (3R)-(-)-3-Aminopyrrolidine derivative | Nucleophilic Aromatic Substitution | Potent Fluoroquinolone Antibiotics |
Application in Arginase Inhibitor Syntheses
Arginase is an enzyme that plays a role in various physiological and pathological processes, and its inhibition has emerged as a promising therapeutic strategy for a range of diseases. Many potent and selective arginase inhibitors feature a substituted pyrrolidine core. While the direct use of this compound in the synthesis of all known arginase inhibitors is not documented, its structural features are highly relevant to this class of compounds. The pyrrolidine ring provides a rigid scaffold for the precise positioning of functional groups that interact with the active site of the arginase enzyme. The synthesis of these inhibitors often involves the elaboration of a chiral pyrrolidine starting material to introduce the necessary pharmacophoric elements.
Utilization as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
The development of chiral ligands for transition metal catalysts is a cornerstone of asymmetric synthesis. Chiral pyrrolidine derivatives have been extensively explored as ligands due to their rigid conformational properties and the ability of the nitrogen atom to coordinate to metal centers. mdpi.com
Ligand Design and Coordination Chemistry
While specific examples of this compound as a ligand in transition metal catalysis are not extensively reported in the literature, its structural features suggest its potential in this area. The nitrogen atoms of the pyrrolidine ring and the methylamino group can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. The stereochemistry of the ligand can then influence the stereochemical outcome of a catalyzed reaction, leading to the formation of an enantiomerically enriched product.
The design of ligands based on the this compound scaffold would involve the modification of the molecule to optimize its coordination properties and steric and electronic characteristics. For example, the benzyl group could be replaced with other substituents to tune the steric bulk around the metal center. The methylamino group could also be further functionalized to introduce additional coordinating atoms or to modify the electronic properties of the ligand. The coordination chemistry of such ligands with various transition metals would be a key area of study to understand the structure of the active catalyst and to rationalize the observed stereoselectivity in catalytic reactions. The coordination of pyrrolidine-derived diamide (B1670390) ligands with f-elements like Lu(III) has been studied, demonstrating the versatility of the pyrrolidine scaffold in coordination chemistry. nih.gov
| Ligand Scaffold | Metal Center | Potential Catalytic Application |
| This compound derivative | Palladium, Rhodium, Iridium, Copper | Asymmetric hydrogenation, C-C bond formation, etc. |
Mechanistic Investigations of Chemical Transformations Involving the Pyrrolidine Moiety
Study of Reaction Pathways and Transition States
While specific experimental studies on the reaction pathways and transition states of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine are not extensively documented in publicly available literature, general principles of heterocyclic chemistry allow for the postulation of its reactivity. The presence of two nitrogen atoms—a tertiary amine within the ring and a secondary amine as a substituent—offers multiple sites for electrophilic attack. The benzyl (B1604629) group on the ring nitrogen provides significant steric hindrance, which would influence the approach of reactants.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool for elucidating reaction mechanisms, including the structures of transition states. For instance, in reactions involving nucleophilic substitution at the C3 position, the pathway would likely proceed through a transition state where the incoming and outgoing groups are partially bonded to the carbon atom. The stereochemistry of the starting material, being the (R)-enantiomer, would play a critical role in determining the stereochemical outcome of such reactions.
Understanding Stereoselectivity-Governing Factors (e.g., SN2 Mechanisms in Chiral Inversions)
A key aspect of the chemistry of chiral pyrrolidines is the stereoselectivity of their reactions. The SN2 (bimolecular nucleophilic substitution) mechanism is a fundamental process that often governs the stereochemical outcome of reactions at a chiral center. A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com
In a relevant study on the synthesis of a key intermediate for a fluoroquinolone antibiotic, a crucial step involves an SN2 substitution reaction. researchgate.netnih.gov In this process, a precursor with a leaving group at the C3 position of the pyrrolidine (B122466) ring reacts with methylamine (B109427). The nucleophilic attack of methylamine occurs from the side opposite to the leaving group, resulting in an inversion of the configuration at the C3 position. nih.gov This transformation highlights how the principles of SN2 reactions can be applied to stereoselectively synthesize desired diastereomers of substituted pyrrolidines.
The SN2 mechanism proceeds through a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For pyrrolidine derivatives, the accessibility of the electrophilic carbon is a critical factor. The steric bulk of substituents on the pyrrolidine ring and on the nitrogen atom can significantly influence the rate of an SN2 reaction.
An efficient strategy for the asymmetric synthesis of pyrrolidines with vicinal stereocenters has been established using a "memory of chirality" intramolecular SN2' reaction of α-amino ester enolates with allylic halides. nih.govresearchgate.net This method allows for the construction of stereochemically enriched pyrrolidines with excellent diastereoselectivity and enantioselectivity in a single operation, guided by a single chiral center present in the substrates. nih.govresearchgate.net
Kinetics and Thermodynamics of Pyrrolidine-Based Reactions
The kinetics and thermodynamics of reactions involving pyrrolidine derivatives are influenced by several factors, including the nature of the reactants, the solvent, and the reaction temperature. For SN2 reactions, the rate is sensitive to the steric environment around the reaction center. In the case of this compound, the bulky N-benzyl group could sterically hinder the approach of a nucleophile to the C3 position, potentially slowing down the reaction rate compared to a less substituted pyrrolidine.
Thermodynamically, the stability of the products relative to the reactants determines the position of the equilibrium. Ring strain in the five-membered pyrrolidine ring is relatively low compared to smaller rings like azetidines, which influences the thermodynamics of ring-expansion and ring-opening reactions.
Isomerization Studies of Related Heterocycles (e.g., Azetidine (B1206935) to Pyrrolidine Conversions)
The isomerization of smaller heterocyclic rings to the more stable pyrrolidine ring is a well-documented transformation. For instance, the iodine-mediated cyclization of homoallyl amines can produce 2-(iodomethyl)azetidine derivatives at room temperature. researchgate.netacs.orgrsc.org These azetidines can then undergo thermal isomerization to yield 3-iodopyrrolidines. researchgate.netrsc.org
This ring expansion from an azetidine to a pyrrolidine is a thermodynamically favorable process, driven by the release of ring strain. The mechanism of this isomerization is proposed to proceed through an aziridinium (B1262131) ion intermediate. researchgate.netrsc.org The stereochemistry of the starting azetidine dictates the stereochemistry of the resulting pyrrolidine. For example, a cis-substituted azetidine can be converted to a trans-substituted pyrrolidine. rsc.org
The table below summarizes the conditions and outcomes of a typical azetidine to pyrrolidine isomerization.
| Starting Material | Reagent/Condition | Product | Stereochemical Outcome |
| cis-2,4-disubstituted azetidine | Heat | trans-2,4-disubstituted pyrrolidine | Stereocontrolled |
| 2-(iodomethyl)azetidine derivatives | Increased reaction temperature (e.g., 50°C) | 3-iodopyrrolidine derivatives | Stereoselective |
This isomerization provides a versatile synthetic route to functionalized pyrrolidines that might be difficult to access through direct cyclization methods. The ability to control the stereochemical outcome is a significant advantage of this methodology.
Computational and Theoretical Investigations of 3r Benzyl 3 Methylamino Pyrrolidine
Conformational Analysis and Energy Landscapes
The biological activity and catalytic efficiency of pyrrolidine (B122466) derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis is crucial for understanding the spatial arrangement of substituents and the flexibility of the five-membered ring.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. researchgate.net The substituents on the ring dictate the relative stability of these conformers. For (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine, the large benzyl (B1604629) group on the nitrogen atom and the methylamino group at the C3 position significantly influence the conformational energy landscape.
Computational methods are used to explore this landscape by calculating the potential energy of the molecule as a function of its geometry. This allows for the identification of minimum energy conformers (stable states) and the transition states that connect them. After a conformational search, the lowest energy conformers are typically analyzed. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding the molecule's behavior in solution. researchgate.net For N-substituted pyrrolidines, the orientation of the substituent on the nitrogen atom (axial vs. equatorial-like) and the puckering of the ring are key determinants of stability. researchgate.net The interplay of steric hindrance and weak intramolecular interactions, such as hydrogen bonds, governs the preferred geometry. researchgate.net
Table 1: Illustrative Relative Energies of Pyrrolidine Ring Conformations for a Substituted Pyrrolidine Derivative
| Conformer | Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | Twist (C2) | Pseudo-equatorial | 0.00 | 73.1 |
| 2 | Envelope (Cs) | Pseudo-axial | 1.20 | 14.9 |
| 3 | Twist (C2) | Pseudo-axial | 1.80 | 6.5 |
| 4 | Envelope (Cs) | Pseudo-equatorial | 2.50 | 2.5 |
Note: This table presents hypothetical data for a generic substituted pyrrolidine to illustrate the typical energy differences and populations between stable conformers as determined by computational methods.
Electronic Structure Calculations for Reactivity and Selectivity Prediction
Electronic structure calculations provide detailed information about the distribution of electrons within a molecule, which is fundamental to predicting its reactivity. Methods like DFT are used to calculate various electronic descriptors. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). uva.es The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. irjweb.com For a catalyst like this compound, a higher HOMO energy suggests stronger nucleophilicity, which is key for its role in enamine catalysis. uva.es
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. wolfram.comavogadro.cc These maps are color-coded, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net For this compound, the MEP would show negative potential around the nitrogen atoms, highlighting their basic and nucleophilic character, which is crucial for their catalytic activity.
Table 2: Representative Frontier Orbital Energies for Pyrrolidine-Based Catalysts
| Pyrrolidine Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Model 1 (Basic Pyrrolidine) | -5.64 | 1.25 | 6.89 |
| Model 2 (Electron-Donating Substituted) | -5.45 | 1.30 | 6.75 |
| Model 3 (Electron-Withdrawing Substituted) | -5.89 | 0.95 | 6.84 |
Note: This table is based on representative data for analogous 3-substituted pyrrolidine models to illustrate electronic effects. uva.es A higher HOMO energy indicates greater nucleophilicity.
Molecular Modeling of Ligand-Substrate or Catalyst-Intermediate Interactions
To understand how this compound functions as a chiral ligand or organocatalyst, it is essential to model its interactions with substrates or metal centers. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, forming a stable complex. nih.govtandfonline.com
In the context of organocatalysis, docking and other molecular modeling techniques can be used to simulate the formation of key intermediates, such as the enamine or iminium ion formed between the pyrrolidine catalyst and a carbonyl substrate. These models help to identify crucial non-covalent interactions, such as hydrogen bonds, steric repulsion, and π-π stacking, that stabilize the transition state and govern stereoselectivity. nih.gov For instance, the benzyl group can effectively shield one face of the reactive intermediate, directing the incoming electrophile to the opposite face, thus controlling the stereochemical outcome. nih.gov Docking studies on similar chiral pyrrolidines have successfully rationalized their binding modes and inhibitory activities against biological targets like enzymes. nih.govfrontiersin.org
Table 3: Typical Non-Covalent Interactions in a Pyrrolidine Catalyst-Substrate Complex
| Interaction Type | Interacting Groups | Typical Distance (Å) | Significance |
| Hydrogen Bond | Catalyst-NH with Substrate-Carbonyl O | 1.8 - 2.5 | Orients substrate, activates electrophile |
| Steric Shielding | Catalyst-Benzyl with Substrate | > 3.0 | Blocks one face of the enamine/iminium |
| π-π Stacking | Catalyst-Benzyl with Substrate-Aryl | 3.4 - 3.8 | Stabilizes the transition state complex |
| Electrostatic | Catalyst-N⁺ with Substrate-O⁻ | 2.5 - 3.5 | Stabilizes charge separation in the TS |
Note: This table summarizes common interactions identified through molecular modeling of organocatalytic reactions involving chiral amine catalysts.
Quantum Chemical Calculations for Understanding Stereochemical Outcomes
Quantum chemical calculations are paramount for quantitatively understanding and predicting the stereoselectivity of asymmetric reactions. acs.org The origin of enantioselectivity is determined by the difference in the activation energies (ΔG‡) of the competing diastereomeric transition states that lead to the different stereoisomeric products.
Using DFT, researchers can model the full reaction pathway, locating the structures and energies of reactants, intermediates, transition states, and products. nih.gov For a reaction catalyzed by this compound, one would compute the transition states for the attack on the Re and Si faces of the substrate. The transition state with the lower activation energy corresponds to the major stereoisomer formed. The enantiomeric excess (ee) can be predicted from the calculated energy difference (ΔΔG‡) between the two lowest-energy diastereomeric transition states using the Eyring equation.
Computational studies on proline and its derivatives in aldol (B89426) or Michael reactions have shown that stereoselectivity arises from a combination of steric hindrance that disfavors one transition state and stabilizing interactions (e.g., hydrogen bonding) that favor the other. nih.govresearchgate.net These calculations can accurately reproduce experimental stereoselectivities and provide a predictive framework for designing new, more effective catalysts. acs.org
Table 4: Example of Calculated Activation Energies for Diastereomeric Transition States in a Proline-Catalyzed Reaction
| Transition State | Stereochemical Pathway | Relative Gibbs Free Energy of Activation (ΔΔG‡) (kcal/mol) | Predicted Product |
| TS-1 (S,S) | anti-attack | 0.0 | Major |
| TS-2 (R,R) | syn-attack | +2.1 | Minor |
| TS-3 (S,R) | syn-attack | +3.5 | - |
| TS-4 (R,S) | anti-attack | +4.2 | - |
Note: This table presents representative data from DFT calculations on a proline-catalyzed intramolecular aldol reaction, illustrating how the energy differences between transition states determine the stereochemical outcome. researchgate.netresearchgate.net The lowest energy transition state leads to the major product.
Emerging Trends and Future Research Directions
Sustainable Synthetic Approaches for (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine
The principles of green chemistry are increasingly influencing the synthesis of chiral compounds, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For pyrrolidine (B122466) derivatives, this trend is manifesting in several key areas.
One major focus is the use of biocatalysis , which employs enzymes to perform highly selective chemical transformations under mild conditions. acs.org Researchers have engineered enzymes, such as variants of cytochrome P411, to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a direct route to chiral pyrrolidines with high enantioselectivity. acs.org This enzymatic approach avoids harsh reagents and protecting groups, representing a significant step towards sustainability. Another biocatalytic strategy involves imine reductases (IREDs), which can facilitate the asymmetric reduction of cyclic imines to produce enantiomerically pure pyrrolidines. acs.org These enzymatic processes often use inexpensive reducing agents like D-glucose and can be performed in aqueous media, further enhancing their green credentials. acs.org
The use of renewable starting materials is another cornerstone of sustainable synthesis. There is growing interest in moving away from petrochemical feedstocks towards biomass-derived building blocks. For instance, plant-derived chiral β-aminoalcohols have been used to construct bifunctional organocatalysts for pyrrolidine synthesis. mdpi.com This approach not only utilizes renewable resources but also leverages the inherent chirality of natural products to induce stereoselectivity.
Furthermore, synthetic strategies are being developed to maximize atom and step economy . Methodologies like catalytic C–H functionalization are being explored for the synthesis of cyclic amines, which can reduce the number of synthetic steps and minimize the generation of byproducts. acs.org Azides, for example, are considered atom-economical nitrene precursors for pyrrolidine synthesis as they only eliminate nitrogen gas as a byproduct. acs.org
| Sustainability Approach | Key Features | Potential Impact on Pyrrolidine Synthesis |
| Biocatalysis | Use of engineered enzymes (e.g., Cytochrome P411, IREDs). | High enantioselectivity, mild reaction conditions, reduced waste. |
| Renewable Feedstocks | Utilization of biomass-derived materials (e.g., plant-based aminoalcohols). | Reduced reliance on petrochemicals, leverages natural chirality. |
| Atom Economy | C-H functionalization, use of reagents like organic azides. | Fewer synthetic steps, minimal byproduct formation. |
Exploration of Novel Catalytic Systems and Methodologies
The development of new catalytic systems is crucial for advancing the asymmetric synthesis of chiral pyrrolidines. Research is focused on creating catalysts that offer higher efficiency, broader substrate scope, and greater stereocontrol.
Organocatalysis has emerged as a powerful tool, providing a metal-free alternative for asymmetric transformations. acs.org Pyrrolidine-based organocatalysts, particularly those derived from proline and its derivatives, have been extensively modified to optimize their performance. nih.gov Bifunctional catalysts, which possess both a nucleophilic/electrophilic activation site and a hydrogen-bond donor group, have shown significant promise. For example, chiral anthranilic pyrrolidine catalysts have been developed for highly stereoselective Michael reactions. rsc.org The modular nature of these catalysts allows for fine-tuning to achieve high yields and enantioselectivities for specific transformations. nih.govbeilstein-journals.org
In the realm of metal catalysis , researchers are exploring a variety of transition metals to achieve novel reactivity. Divergent synthesis strategies have been developed using cobalt and nickel catalysts to achieve regio- and enantioselective hydroalkylation of 3-pyrrolines, allowing for the selective formation of either C2- or C3-alkylated pyrrolidines. organic-chemistry.org This catalyst-controlled selectivity provides a powerful tool for generating diverse pyrrolidine structures from a common precursor. organic-chemistry.org Furthermore, chiral gold(I) complexes have been synthesized and used in enantioselective cycloaddition reactions, with computational studies helping to analyze the chiral binding pocket and understand the origins of asymmetric induction. nih.gov Rhodium catalysts have also proven effective for asymmetric nitrene C-H insertion reactions to form the pyrrolidine ring. acs.org
Biocatalysis , as mentioned previously, continues to be a frontier in synthetic chemistry. The directed evolution of enzymes allows for the creation of highly specialized biocatalysts tailored for specific reactions. acs.org This approach has successfully yielded "pyrrolidine synthases" that can construct the chiral ring with moderate to good efficiency and selectivity, laying the groundwork for future biocatalytic construction of various N-heterocycles. acs.org
| Catalytic System | Catalyst Examples | Key Transformations |
| Organocatalysis | Proline derivatives, Diarylprolinol silyl (B83357) ethers, Chiral phosphoric acids. nih.govwhiterose.ac.uk | Asymmetric aldol (B89426) reactions, Michael additions, Cycloadditions. beilstein-journals.orgbenthamdirect.com |
| Metal Catalysis | Cobalt, Nickel, Gold(I), Rhodium complexes. organic-chemistry.orgnih.govacs.org | Regioselective hydroalkylation, Cycloadditions, C-H amination. organic-chemistry.orgacs.org |
| Biocatalysis | Engineered Cytochrome P411, Imine Reductases (IREDs). acs.orgacs.org | Intramolecular C-H amination, Asymmetric imine reduction. acs.orgacs.org |
Development of Advanced Functional Materials Incorporating the Pyrrolidine Scaffold
The unique structural and stereochemical properties of the pyrrolidine ring make it an attractive building block for the creation of advanced functional materials. nih.govnih.gov The non-planar, three-dimensional nature of the saturated ring is particularly valuable for designing materials with specific spatial arrangements. nih.govresearchgate.net
One promising area is the development of chiral porous polymers . By incorporating pyrrolidine moieties directly into the framework of porous organic polymers (POPs), researchers have created effective heterogeneous organocatalysts. rsc.org These materials possess high stability, inherent porosity, and uniformly distributed catalytic sites, making them ideal for performing asymmetric reactions, such as Michael additions, in environmentally friendly solvents like water. rsc.org The solid nature of these catalysts allows for easy recovery and recycling, a key advantage for industrial applications. uva.es
The pyrrolidine scaffold is also being explored in the field of polymeric drug and gene delivery . Linear polymers functionalized with N-ethyl pyrrolidine have been synthesized and evaluated for their efficiency as non-viral gene vectors. nih.gov The chemical architecture of these polymers plays a crucial role in their ability to form stable complexes with DNA (polyplexes) and transfect cells, with some systems showing promising results even in the presence of serum. nih.gov
Furthermore, pyrrolidine derivatives are being used to functionalize carbon nanomaterials . The addition of substituted pyrrolidines to C60 fullerenes via [2+3] cycloaddition allows for the tuning of the electronic properties of the fullerene core. This can lead to materials with increased electrical conductivity or enhanced electron emission, opening up applications in molecular electronics and advanced semiconductors.
| Material Type | Pyrrolidine Role | Potential Applications |
| Porous Organic Polymers (POPs) | Integrated chiral catalytic sites. rsc.orguva.es | Heterogeneous asymmetric catalysis, Recyclable catalysts. rsc.org |
| Gene Delivery Systems | Cationic polymer side chains. nih.gov | Non-viral gene vectors for gene therapy. nih.gov |
| Functionalized Fullerenes | Covalent modification of C60 cage. | Molecular electronics, n-type semiconductors. |
Integration of Flow Chemistry and Automation in Pyrrolidine Synthesis
To meet the demands for rapid synthesis and screening of chiral pyrrolidine libraries, researchers are increasingly turning to flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. rsc.orgrsc.org
Continuous flow protocols have been successfully developed for the highly diastereoselective synthesis of functionalized pyrrolidines. rsc.org By using microreactor technology, reaction times can be dramatically reduced from hours to mere seconds, while maintaining high yields and excellent stereocontrol. rsc.org This rapid and efficient methodology is particularly valuable for the gram-scale preparation of key intermediates for active pharmaceutical ingredients (APIs). rsc.org The ability to precisely control reaction parameters such as temperature, pressure, and mixing in a continuous flow setup often leads to cleaner reactions and higher purity products. rsc.orgacs.org
Automation and miniaturization are further accelerating the discovery process. Automated, low-volume dispensing technologies are being used to perform nanoscale synthesis of hundreds or even thousands of pyrrolidine derivatives in a high-throughput manner. nih.govresearchgate.net This allows for the rapid exploration of a wide range of building blocks and reaction conditions, facilitating the discovery of novel reactions and the optimization of existing ones. nih.gov Such a pipeline, from fast nanoscale scouting to efficient millimole-scale synthesis, dramatically reduces the time and resources required for developing new chemical entities. nih.gov
| Technology | Key Advantages | Application in Pyrrolidine Synthesis |
| Flow Chemistry | Rapid reaction times, precise process control, enhanced safety, scalability. rsc.orgrsc.org | High-throughput synthesis of chiral pyrrolidine libraries and API intermediates. rsc.org |
| Automation | Miniaturization, high-throughput screening, reduced reagent consumption. nih.gov | Nanomole-scale reaction scouting and optimization. nih.govresearchgate.net |
Challenges in Scaling Up Production of Chiral Pyrrolidines for Research Purposes
While significant progress has been made in the laboratory-scale synthesis of chiral pyrrolidines, translating these methods to a larger, industrial scale presents several challenges. The production of enantiomerically pure compounds in kilogram quantities for extensive research or preclinical development requires robust, cost-effective, and safe processes.
A primary challenge lies in the scalability of asymmetric technologies . Many advanced catalytic systems, particularly those developed in academic labs, are difficult to scale up because their performance can be highly sensitive to changes in reaction conditions, such as mixing efficiency and heat transfer, which vary significantly between small flasks and large reactors. drugdiscoverytrends.com
The cost and recovery of catalysts are also major considerations. Asymmetric catalysis often relies on expensive transition metals (like rhodium or palladium) or complex, multi-step organocatalysts. For a process to be economically viable, the catalyst must either be highly efficient (requiring very low loading) or easily recoverable and reusable. This is a driving force behind the development of heterogeneous catalysts, such as the pyrrolidine-based porous polymers discussed earlier, which can be filtered off and reused. mdpi.com
Finally, ensuring the stereochemical purity of the final product on a large scale is critical. Processes that rely on chiral resolution, where a racemic mixture is separated, are often seen as more robust for initial scale-up because they can be less sensitive to reaction parameters than a purely asymmetric synthesis. However, this approach is inherently wasteful, as it discards at least 50% of the material. Therefore, the development of scalable and reliable asymmetric syntheses remains a key goal. drugdiscoverytrends.com
Q & A
Q. What are the key methodological steps for synthesizing enantiopure (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine?
The synthesis involves resolution of racemic intermediates using chiral resolving agents. For example, a process includes:
- Reductive amination of 1-benzyl-4-methylpiperidin-3-one with methanolic methylamine in the presence of titanium(IV) isopropoxide.
- Chiral resolution using ditoluoyl-(L)-tartaric acid to isolate the (3R,4R)-enantiomer .
- Critical purification steps (e.g., hydrogenation, saponification) to ensure enantiopurity.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- NMR spectroscopy : Comparison of and NMR data between enantiopure and racemic compounds reveals distinct resonances (e.g., C-3 chemical shifts differ between cis/trans isomers) .
- X-ray crystallography : Single-crystal studies provide unambiguous stereochemical assignments, as demonstrated for structurally related pyrrolidine derivatives .
Q. What are the primary applications of this compound in early-stage pharmacological research?
The compound serves as a pharmacophore in designing ligands for histamine H4 receptors (H4R). The (3R)-3-(methylamino)pyrrolidine moiety enhances binding affinity due to its optimal spatial arrangement of basic nitrogen and lipophilic substituents .
Advanced Research Questions
Q. How do structural modifications at the 3-position of pyrrolidine impact enantioselective catalysis?
- The 3-methylamino group in pyrrolidine derivatives acts as a hydrogen-bond donor and steric director. In anti-Mannich reactions, this group stabilizes transition states via electrostatic interactions, achieving >99% enantiomeric excess (ee) in products .
- Comparative studies show that removing or substituting this group reduces catalytic efficiency and stereocontrol .
Q. What strategies resolve contradictions in NMR data for pyrrolidine derivatives with similar stereochemistry?
- Stereochemical inversion protocols : Mitsunobu reactions (using DIAD and triphenylphosphine) generate diastereomers, enabling comparative NMR analysis. For example, trans-(±)-28 and cis-(±)-74 show distinct shifts at C-3 (77.7 ppm vs. 72.1 ppm) .
- Dynamic NMR (DNMR) : Detects rotational barriers in hindered pyrrolidine derivatives, clarifying ambiguities in peak assignments.
Q. How can enantioselectivity be optimized during the synthesis of this compound?
- Chiral auxiliaries : Use of (R)-3-pyrrolidinecarboxylic acid as a catalyst in asymmetric reactions improves ee by stabilizing key intermediates through hydrogen bonding .
- Kinetic resolution : Enzymatic or chemical methods selectively precipitate one enantiomer during crystallization. For example, tartaric acid derivatives achieve >98% ee in resolved products .
Methodological Notes
-
Critical Data Table : Key NMR Shifts for Stereochemical Confirmation
Compound C-3 Shift (ppm) Configuration trans-(±)-28 77.7 (3R,4S) cis-(±)-74 72.1 (3R,4R) Enantiopure (3R,4S)-69 77.7 (3R,4S) -
Stereochemical Analysis Workflow :
- Synthesize racemic mixture.
- Apply Mitsunobu inversion to generate diastereomers.
- Compare NMR/X-ray data with enantiopure standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
